molecular formula C14H16BrN3OS B13079377 N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide

N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide

Cat. No.: B13079377
M. Wt: 354.27 g/mol
InChI Key: UQFMZRCVNLRUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide is a synthetic organic compound designed for research purposes, featuring a thiazole core—a privileged scaffold in medicinal chemistry known for its wide range of pharmacological potentials. The thiazole ring is a common structural motif in bioactive molecules and is frequently investigated for its ability to interact with diverse biological targets . This particular compound integrates a phenylacetamide group and a prop-2-enylamino (allylamino) side chain, modifications that are often explored to fine-tune the molecule's properties and target affinity. In scientific research, such functionalized thiazole derivatives are of significant interest for developing novel therapeutic agents. Thiazole-based compounds have demonstrated promising biological activities in various studies, including antiproliferative effects against cancer cell lines, such as lung adenocarcinoma and breast adenocarcinoma models . Some derivatives have also shown potential as inhibitors of specific enzymes, such as mitogen-activated protein kinase-interacting kinases (Mnks) and BRAFV600E, which are relevant targets in oncology and other diseases . The primary value of this compound lies in its utility as a chemical probe or building block in drug discovery. Researchers can use it to study structure-activity relationships (SAR), to investigate mechanisms of action involving key signaling pathways, and as a precursor for the synthesis of more complex molecular hybrids. Its structure makes it a candidate for research focused on overcoming drug resistance in pathological cells, a common challenge in chemotherapy . This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16BrN3OS

Molecular Weight

354.27 g/mol

IUPAC Name

N-[4-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide

InChI

InChI=1S/C14H15N3OS.BrH/c1-3-8-15-14-17-13(9-19-14)11-4-6-12(7-5-11)16-10(2)18;/h3-7,9H,1,8H2,2H3,(H,15,17)(H,16,18);1H

InChI Key

UQFMZRCVNLRUGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NCC=C.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(allylamino)thiazol-4-yl)phenyl)acetamide hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. The thiazole moiety in N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines through different mechanisms, including the activation of caspases and modulation of cell cycle progression .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess broad-spectrum antimicrobial properties against bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes may underlie its effectiveness as an antimicrobial agent .

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. Inhibiting specific enzymes can lead to altered metabolic processes that may benefit therapeutic strategies for managing these conditions .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of various thiazole derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting the potential of this compound as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-(2-(allylamino)thiazol-4-yl)phenyl)acetamide hydrobromide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The thiazole ring can interact with various biological pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide" with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Properties
Target Compound C₁₄H₁₅BrN₄OS ~367.26 (estimated) Not reported Prop-2-enylamino, ethanamide, bromide Ionic, high polarity
N-(4-(4-Amino-3,5-thiazolyl)phenyl)ethanamide C₁₁H₁₁N₃OS 233.29 252–256 Amino, ethanamide Neutral, lower solubility in polar solvents
2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (20) C₁₄H₁₁N₃OS 269.32 176 Phenyl, imino, thiadiazole Neutral, aromatic stacking potential
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) C₂₃H₂₅N₃O₃ 391.46 136 Piperidinyl, oxazolo-pyridine Lipophilic, ester functionality

Structural and Functional Differences

Core Heterocycle: The target compound’s thiazole ring (1 sulfur, 1 nitrogen) differs from thiadiazole (2 nitrogens, 1 sulfur) in compound 20 and oxazolo-pyridine in compound 16 .

Substituents: The prop-2-enylamino group in the target compound introduces an allyl moiety absent in the amino-substituted analog from . This group may increase steric bulk and π-conjugation, affecting binding interactions in biological systems.

Ionic vs. Neutral Character: The bromide counterion distinguishes the target compound from neutral analogs (e.g., compound 20 and ’s amino-thiazole). Ionic compounds often exhibit higher melting points and solubility in polar solvents, which could influence pharmacokinetic properties.

Biological Activity

N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide is a compound characterized by its unique structural features and potential biological activities. Its molecular formula is C14H16BrN3OSC_{14}H_{16}BrN_3OS with a molecular weight of approximately 354.27 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its interactions with biological macromolecules, particularly DNA and proteins.

Physical Properties

PropertyValue
Molecular FormulaC14H16BrN3OS
Molecular Weight354.27 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and influence various cellular processes. Intercalation refers to the insertion of molecules between the base pairs of DNA, which can lead to alterations in DNA structure and function. This compound may exhibit similar properties to other known intercalators like ethidium bromide (EtBr), which has been extensively studied for its effects on chromatin structure and function .

Effects on Cell Viability

Research studies have employed assays such as the MTT assay to evaluate the cytotoxic effects of this compound on various cell lines. For instance, HeLa cells treated with different concentrations (2, 4, and 8 μM) demonstrated a dose-dependent decrease in cell viability, indicating that this compound possesses significant cytotoxic properties .

Case Studies and Research Findings

  • Intercalation Studies : Similar compounds have shown that intercalation can lead to chromatin compaction and disruption of chromatin integrity. For example, studies on ethidium bromide revealed that it induces changes in histone acetylation patterns, which are critical for gene expression regulation .
  • Anticancer Potential : The thiazole moiety in this compound has been associated with anticancer activity. Compounds containing thiazole rings have been reported to exhibit selective cytotoxicity against cancer cells while sparing normal cells .
  • Protein Binding : The interaction of this compound with proteins involved in DNA replication and repair could also be significant. Similar intercalators have been shown to affect the binding affinity of histones and other nuclear proteins to DNA, potentially leading to altered gene expression profiles .

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